molecular formula C15H16F3N5O4S B611475 Troriluzole CAS No. 1926203-09-9

Troriluzole

Katalognummer: B611475
CAS-Nummer: 1926203-09-9
Molekulargewicht: 419.4 g/mol
InChI-Schlüssel: YBZSGIWIPOUSHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Herstellungsmethoden

    • This compound wird über spezielle Routen synthetisiert, aber detaillierte Syntheseverfahren sind nicht allgemein verfügbar.
    • Industrielle Produktionsmethoden bleiben proprietär, was das öffentliche Wissen begrenzt.
  • Vorbereitungsmethoden

    • Troriluzole is synthesized through specific routes, but detailed synthetic procedures are not widely available.
    • Industrial production methods remain proprietary, limiting public knowledge.
  • Analyse Chemischer Reaktionen

    Prodrug Conversion to Riluzole

    Troriluzole undergoes rapid hydrolysis in systemic circulation to release the active metabolite riluzole (C₈H₅F₃N₂OS). This reaction is mediated by plasma esterases, bypassing hepatic first-pass metabolism .

    Key Reaction:

    This compoundPlasma EsterasesRiluzole+Byproducts\text{this compound}\xrightarrow{\text{Plasma Esterases}}\text{Riluzole}+\text{Byproducts}

    Table 1: Conversion Efficiency of this compound to Riluzole in Mice

    SexTreatment ArmThis compound (ng/mL)Riluzole (ng/mL)Conversion Rate (%)
    MaleThis compound0.28 ± 0.2829.07 ± 7.33~99.0
    MaleThis compound + Anti-PD-10.38 ± 0.2324.77 ± 1.90~98.5
    FemaleThis compound1.66 ± 1.6626.70 ± 6.82~94.2
    FemaleThis compound + Anti-PD-10.18 ± 0.1815.47 ± 3.80~98.8
    • Conversion rates exceed 90% within 2 hours post-dosing in humans .

    • Female mice showed reduced riluzole levels at later timepoints (e.g., 14.20 ng/mL at 18 weeks vs. 19.63 ng/mL in males), suggesting sex-dependent pharmacokinetics .

    Synthetic Pathways

    This compound is synthesized as a tripartite prodrug, incorporating a glycine spacer and a methyl carbamate group to enhance stability and bioavailability .

    Key Structural Features:

    • Core Structure : 6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine derivative.

    • Modifications :

      • Carbamate linkage at the glycine spacer for esterase targeting.

      • Methyl group to reduce polarity and improve absorption .

    Stability and Degradation

    • Plasma Stability : Rapid cleavage occurs in blood (t₁/₂ < 2 hours) .

    • pH Sensitivity : Stable in gastric pH but hydrolyzes rapidly at physiological pH (7.4) .

    • Food Effect : Unlike riluzole, this compound shows no food-dependent absorption variability due to its prodrug design .

    Metabolic Interactions

    While this compound itself is not hepatically metabolized, riluzole undergoes CYP1A2-mediated oxidation to form N-hydroxyriluzole and sulfonic acid derivatives .

    Table 2: Metabolic Pathways of Riluzole

    EnzymeReaction TypeMetaboliteClinical Impact
    CYP1A2OxidationN-HydroxyriluzoleInactive, renally excreted
    UGT1A1/1A9GlucuronidationRiluzole-glucuronideBiliary excretion
    SulfotransferasesSulfationRiluzole-sulfateMinor pathway (<5%)

    Glutamate Modulation Mechanism

    Though not a direct chemical reaction, this compound's therapeutic effect relies on enhancing glutamate uptake via excitatory amino acid transporters (EAATs). This involves:

    • Upregulation of EAAT1/2 : Increased expression on glial cells .

    • Synaptic Clearance : Reduces extracellular glutamate by 30–50% in tumor microenvironments (TME) .

    Experimental Data on Reaction Byproducts

    • Mouse Models : Residual this compound levels in systemic circulation were negligible (≤0.75 ng/mL), confirming efficient conversion .

    • Human Trials : No accumulation of this compound or toxic byproducts observed at the maximum tolerated dose (420 mg/day) .

    Wissenschaftliche Forschungsanwendungen

    Clinical Trials and Efficacy

    Recent studies have demonstrated that troriluzole significantly slows disease progression in patients with SCA. Key findings include:

    • Pivotal Study Results : In a pivotal study involving 63 patients over three years, those treated with 200 mg of this compound once daily exhibited a 50-70% reduction in disease progression , translating to a delay of 1.5 to 2.2 years compared to untreated patients .
    • Functional Improvements : The treatment showed statistically significant improvements on the modified Functional Scale for the Assessment and Rating of Ataxia (f-SARA) at one, two, and three years, indicating sustained benefits across multiple endpoints .

    Mechanisms of Improvement

    The efficacy of this compound in SCA patients can be attributed to its ability to enhance motor function and reduce symptoms associated with ataxia:

    • Gait Analysis : A phase 3 trial utilized video-based kinematic analysis to assess gait quality. Results indicated significant improvements in gait stability among individuals treated with this compound compared to placebo .
    • Safety Profile : this compound has demonstrated a favorable hepatic safety profile, bypassing first-pass metabolism and reducing liver burden compared to other treatments like riluzole .

    Potential Applications Beyond Spinocerebellar Ataxia

    This compound's mechanism suggests potential applications in other neurological disorders characterized by glutamate dysregulation:

    Alzheimer's Disease

    Recent studies indicate that this compound may target early-stage alterations associated with Alzheimer's disease. In animal models, it reduced harmful glutamate levels and improved memory and learning capabilities . This suggests a promising avenue for further research into its efficacy in Alzheimer's treatment.

    Glioblastoma

    This compound is also being investigated as a treatment for recurrent glioblastoma. Early clinical trials are exploring its potential effectiveness in this aggressive form of brain cancer .

    Summary of Clinical Findings

    ApplicationStudy TypeKey Findings
    Spinocerebellar AtaxiaPhase 3 Clinical Trial50-70% slowing of disease progression; significant f-SARA improvements
    Alzheimer's DiseasePreclinical StudiesReduced glutamate levels; improved cognitive function in animal models
    GlioblastomaOngoing Clinical TrialsInvestigating safety and efficacy as a treatment option

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Troriluzole liegt in seiner Prodrug-Natur und dem Potenzial für eine einmal tägliche Dosierung.
    • Zu ähnlichen Verbindungen gehören Riluzole (seine aktive Form) und andere glutamaterge Modulatoren.

    Biologische Aktivität

    Troriluzole (BHV4157) is a novel tripeptide prodrug derived from riluzole, designed to modulate glutamate levels in the brain. Its primary mechanism involves enhancing the uptake of glutamate by increasing the expression and function of excitatory amino acid transporters on glial cells. This action aims to mitigate the neurotoxic effects associated with excessive glutamate, which is implicated in various neurological disorders.

    This compound functions primarily by reducing synaptic glutamate concentrations, which can prevent excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. By enhancing glutamate clearance from the synapse, this compound aims to restore normal neuronal function and protect against neurodegeneration.

    Clinical Efficacy

    This compound has been investigated for its efficacy across several neurological conditions, including Spinocerebellar Ataxia (SCA) and Alzheimer’s Disease (AD), among others.

    Spinocerebellar Ataxia (SCA)

    A pivotal study demonstrated that patients with SCA treated with 200 mg of this compound daily exhibited a 50-70% slowing of disease progression over three years compared to untreated controls. This translates to a delay in disease progression of approximately 1.5 to 2.2 years . The treatment showed statistically significant improvements across multiple endpoints, including the modified functional Scale for the Assessment and Rating of Ataxia (f-SARA) .

    Alzheimer’s Disease (AD)

    In contrast, a Phase 2/3 study indicated that while this compound was well-tolerated at a dose of 280 mg daily, it did not demonstrate statistically significant effects as a symptomatic treatment for mild-to-moderate AD patients. Ongoing analyses are expected to clarify its potential as a disease-modifying agent . However, preclinical studies in mouse models have shown that it can reduce harmful glutamate levels and improve cognitive functions, suggesting potential benefits if administered early in the disease process .

    Summary of Research Findings

    ConditionStudy FindingsDoseOutcome
    Spinocerebellar Ataxia50-70% slowing of disease progression; significant improvements in f-SARA scores200 mg once dailyStatistically significant results across multiple endpoints over three years .
    Alzheimer’s DiseaseNo significant efficacy observed; ongoing biomarker analysis280 mg once dailyTreatment well-tolerated but ineffective as symptomatic therapy in late-stage AD .
    Preclinical AD ModelReduced glutamate levels; improved memory and learning in miceNot applicableSuggests potential for early intervention to prevent cognitive decline .

    Case Study: Efficacy in SCA

    In a clinical trial involving SCA patients, data indicated that those treated with this compound experienced a significantly lower rate of decline compared to untreated individuals. The odds ratio for disease progression was calculated at 4.1 , indicating a strong protective effect against worsening symptoms .

    Case Study: Investigating AD

    While clinical trials for AD did not yield positive results, preclinical studies have opened avenues for further investigation into the timing and dosage of treatment. These findings suggest that early intervention with this compound may alter disease trajectories favorably .

    Future Directions

    This compound's role in treating neurological disorders continues to be explored, particularly its potential applications beyond SCA and AD. Ongoing studies are assessing its efficacy in conditions such as Generalized Anxiety Disorder (GAD) and Obsessive-Compulsive Disorder (OCD), where modulation of glutamate may offer therapeutic benefits .

    Eigenschaften

    CAS-Nummer

    1926203-09-9

    Molekularformel

    C15H16F3N5O4S

    Molekulargewicht

    419.4 g/mol

    IUPAC-Name

    2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide

    InChI

    InChI=1S/C15H16F3N5O4S/c1-23(13(26)6-20-11(24)5-19)7-12(25)22-14-21-9-3-2-8(4-10(9)28-14)27-15(16,17)18/h2-4H,5-7,19H2,1H3,(H,20,24)(H,21,22,25)

    InChI-Schlüssel

    YBZSGIWIPOUSHY-UHFFFAOYSA-N

    SMILES

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    Kanonische SMILES

    CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)CNC(=O)CN

    Aussehen

    Solid powder

    Reinheit

    >98% (or refer to the Certificate of Analysis)

    Haltbarkeit

    >2 years if stored properly

    Löslichkeit

    Soluble in DMSO

    Lagerung

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyme

    BHV-4157;  troriluzole.

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Troriluzole
    Reactant of Route 2
    Troriluzole
    Reactant of Route 3
    Troriluzole
    Reactant of Route 4
    Troriluzole
    Reactant of Route 5
    Troriluzole
    Reactant of Route 6
    Reactant of Route 6
    Troriluzole

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.